molecular formula C18H14Cl2N2O4 B3582569 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

Cat. No.: B3582569
M. Wt: 393.2 g/mol
InChI Key: AWVYNEFVZJIUSY-UHFFFAOYSA-N
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Description

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling reactions: The final compound can be formed by coupling the pyrrole derivative with the appropriate aniline derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.

Properties

IUPAC Name

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c1-25-13-6-4-3-5-11(13)21-16-15(20)17(23)22(18(16)24)12-9-10(19)7-8-14(12)26-2/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVYNEFVZJIUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360810
Record name ZINC00939167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6549-57-1
Record name ZINC00939167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 2
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 3
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 4
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 5
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 6
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

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